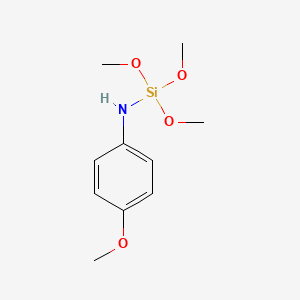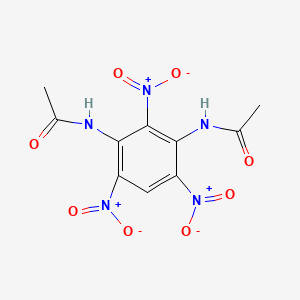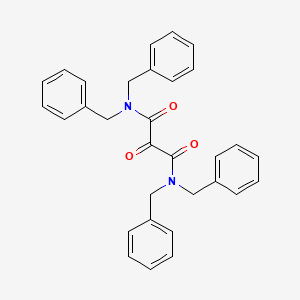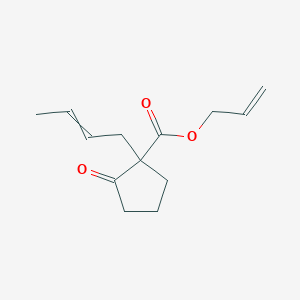![molecular formula C19H25N5 B14403564 N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-81-8](/img/structure/B14403564.png)
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a phenyl group at the 1-position and dibutylamine substituents at the nitrogen atoms.
Métodos De Preparación
The synthesis of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of the pyrazolo[3,4-b]pyrazine core, which can then be further functionalized with phenyl and dibutylamine groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives. Substitution reactions with halogenating agents can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of structure-activity relationships and the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity.
For instance, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Alternatively, it may interact with receptors to modulate their signaling pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines . These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring fused to the pyrazole ring, which can influence their electronic properties and biological activities. They are known for their potential as kinase inhibitors and anti-inflammatory agents.
Pyrazolo[3,4-b]quinolines: These compounds have a quinoline ring fused to the pyrazole ring, which can enhance their stability and bioavailability. They are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which can modulate its interactions with molecular targets and influence its biological activities.
Propiedades
Número CAS |
87594-81-8 |
|---|---|
Fórmula molecular |
C19H25N5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N,N-dibutyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C19H25N5/c1-3-5-12-23(13-6-4-2)18-15-20-19-17(22-18)14-21-24(19)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
Clave InChI |
MJIPCIHGTQIXMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)






![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)


![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)


